Cas no 29618-19-7 (2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one)

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a phenyl and piperidinyl substituent on a propanone backbone. This structure imparts potential utility as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules. The presence of both amino and ketone functional groups allows for versatile reactivity, enabling further derivatization through condensation, reduction, or nucleophilic addition reactions. Its piperidine moiety may enhance solubility and bioavailability in drug design applications. The compound's well-defined molecular architecture makes it suitable for research in medicinal chemistry, where precise structural modifications are often required. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one structure
29618-19-7 structure
Product Name:2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
CAS No:29618-19-7
MF:C14H20N2O
MW:232.321403503418
MDL:MFCD01475890
CID:1089727
PubChem ID:3022752
Update Time:2025-10-28

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
    • (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
    • 1-OXO-3-PHENYL-1-(1-PIPERIDINYL)-(2S)-PROPYLAMINE
    • 2-amino-3-phenyl-1-(1-piperidinyl)-1-Propanone
    • 2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one
    • EN300-27736
    • IZPOHNAFLAXBCQ-UHFFFAOYSA-N
    • CHEMBL1740628
    • Propan-1-one, 2-amino-3-phenyl-1-(piperidin-1-yl)-
    • DTXSID50388567
    • 29618-19-7
    • 1-Propanone, 2-amino-3-phenyl-1-(1-piperidinyl)-
    • AKOS000204885
    • DB-068137
    • CS-0269905
    • (2S)-2-Amino-3-Phenyl-1-(Piperidin-1-Yl)Propan-1-One
    • NCGC00245901-01
    • G45571
    • AKOS016347415
    • SCHEMBL1039399
    • STK682536
    • MDL: MFCD01475890
    • Inchi: 1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2
    • InChI Key: IZPOHNAFLAXBCQ-UHFFFAOYSA-N
    • SMILES: O=C(C(CC1C=CC=CC=1)N)N1CCCCC1

Computed Properties

  • Exact Mass: 232.157563266g/mol
  • Monoisotopic Mass: 232.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 410.8±38.0 °C at 760 mmHg
  • Flash Point: 202.3±26.8 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Security Information

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Pricemore >>

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Additional information on 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Recent Advances in the Study of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS: 29618-19-7)

The compound 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS: 29618-19-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of multiple studies aimed at exploring its potential therapeutic applications, pharmacological properties, and mechanisms of action. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current scientific standing.

Recent studies have focused on elucidating the pharmacological profile of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one. Investigations into its binding affinity for various neurotransmitter receptors, particularly those in the central nervous system (CNS), have revealed its potential as a modulator of dopaminergic and serotonergic pathways. These findings suggest possible applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. However, further in vivo studies are required to validate these preliminary results.

In addition to its CNS activity, researchers have explored the compound's metabolic stability and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one exhibits moderate metabolic stability in human liver microsomes, with a half-life of approximately 2.5 hours. This data is critical for understanding its potential as a drug candidate and for guiding future structural modifications to improve its bioavailability and therapeutic efficacy.

The synthetic pathways for 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one have also been refined in recent years. A novel, high-yield synthesis method was reported in Organic Process Research & Development, which reduces the number of steps and improves overall efficiency. This advancement is particularly significant for scaling up production for preclinical and clinical studies, addressing one of the key challenges in the development of this compound as a potential therapeutic agent.

Despite these promising developments, challenges remain in the research of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one. Current limitations include its relatively low solubility in aqueous solutions and the need for more comprehensive toxicity studies. Future research directions may focus on derivative synthesis to enhance its physicochemical properties while maintaining or improving its pharmacological activity. The compound's unique structure also presents opportunities for exploration in other therapeutic areas, such as pain management and addiction treatment.

In conclusion, 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS: 29618-19-7) represents a promising scaffold in medicinal chemistry with potential applications in CNS disorders. While significant progress has been made in understanding its pharmacological properties and improving its synthesis, further research is needed to fully realize its therapeutic potential. The coming years are likely to see increased interest in this compound as researchers continue to unravel its mechanisms and explore its clinical applications.

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